2-(3-Aminophenyl)acetamide
Overview
Description
“2-(3-Aminophenyl)acetamide” is a chemical compound with the molecular formula C8H10N2O . It has a molecular weight of 150.18 .
Molecular Structure Analysis
The molecular structure of “2-(3-Aminophenyl)acetamide” comprises a 2-aminophenyl and an acetamide group . Detailed structural analysis such as X-ray diffraction (XRD) studies, Energy frame work analysis, and DFT calculations are usually performed to understand the molecular structure .
Chemical Reactions Analysis
The chemical reactivity of “2-(3-Aminophenyl)acetamide” and its derivatives has been studied . These compounds are known to undergo various chemical reactions to form a variety of heterocyclic compounds .
Physical And Chemical Properties Analysis
“2-(3-Aminophenyl)acetamide” is a solid at room temperature . It has a molecular weight of 150.18 . More specific physical and chemical properties were not found in the available resources.
Scientific Research Applications
Environmental Implications and Degradation Pathways
The compound 2-(3-Aminophenyl)acetamide, as a part of the acetaminophen structure, has been studied extensively in the context of environmental science, particularly concerning its degradation pathways and by-products. Advanced Oxidation Processes (AOPs) have been employed to treat acetaminophen in aqueous media, leading to various kinetics, mechanisms, and by-products. Notably, N-(3,4-dihydroxy phenyl)acetamide, a by-product of acetaminophen degradation, was identified as mutagenic. The study emphasized the importance of managing such by-products due to their potential environmental and ecological threats (Qutob et al., 2022).
Water Pollution and Treatment Technologies
In a comprehensive study, the occurrences, toxicities, removal technologies, and transformation pathways of acetaminophen in various environmental compartments were reviewed. This review highlighted the presence of acetaminophen at concerning concentrations in natural water environments and stressed the complexity of its degradation products and intermediates. The study underscored the necessity for advanced tertiary treatment systems in water and wastewater treatment plants to remove toxic metabolites of acetaminophen (Vo et al., 2019).
Adsorptive Removal from Water
Another focus area has been the adsorptive elimination of acetaminophen from water, highlighting recent progress and identifying potential avenues for future work. The study presented a structured report on the findings and emphasized the importance of understanding the mechanisms of acetaminophen uptake and the role of different adsorbents in its removal from water (Igwegbe et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-aminophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWKDTFSPUMSAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276064 | |
Record name | 2-(3-aminophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)acetamide | |
CAS RN |
129743-47-1 | |
Record name | 2-(3-aminophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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